

Spectroscopic Analysis of (R)-1-(4-Iodophenyl)ethanamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: (R)-1-(4-Iodophenyl)ethanamine
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **(R)-1-(4-Iodophenyl)ethanamine hydrochloride**, a chiral amine of significant interest in pharmaceutical research and development. Due to the limited availability of public spectroscopic data for this specific compound, this guide utilizes data from its close structural analog, 1-(4-bromophenyl)ethan-1-amine, to provide representative spectroscopic characteristics. The methodologies presented are standard protocols for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.

Predicted ¹H NMR Data

While experimental ¹H NMR data for **(R)-1-(4-Iodophenyl)ethanamine hydrochloride** is not readily available in public databases, a predicted spectrum can be inferred based on its

structure and data from analogous compounds. The expected chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ^1H NMR Spectroscopic Data for **(R)-1-(4-iodophenyl)ethanamine Hydrochloride**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
$-\text{CH}_3$	1.4 - 1.6	Doublet	3H
$-\text{CH}-$	4.2 - 4.4	Quartet	1H
Aromatic-H	7.2 - 7.4	Doublet	2H
Aromatic-H	7.7 - 7.9	Doublet	2H
$-\text{NH}_3^+$	8.5 - 9.5	Broad Singlet	3H

Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual experimental values may vary.

Representative ^{13}C NMR Data

Experimental ^{13}C NMR data for the closely related compound, 1-(4-bromophenyl)ethan-1-amine, provides valuable insight into the expected spectrum of the iodo-analog.^[1] The chemical shifts for the carbon atoms are summarized in Table 2. The primary difference expected for the iodo-compound would be a downfield shift for the carbon atom directly bonded to the iodine.

Table 2: ^{13}C NMR Spectroscopic Data for 1-(4-bromophenyl)ethan-1-amine^[1]

Carbon Atom	Chemical Shift (δ , ppm)
-CH ₃	~25
-CH-	~50
Aromatic C-Br	~121
Aromatic C-H	~128
Aromatic C-H	~131
Aromatic C-C	~145

Note: Data is for the bromo-analog and serves as a representative example.

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for obtaining ¹H and ¹³C NMR spectra of solid organic amine hydrochlorides.

Sample Preparation:

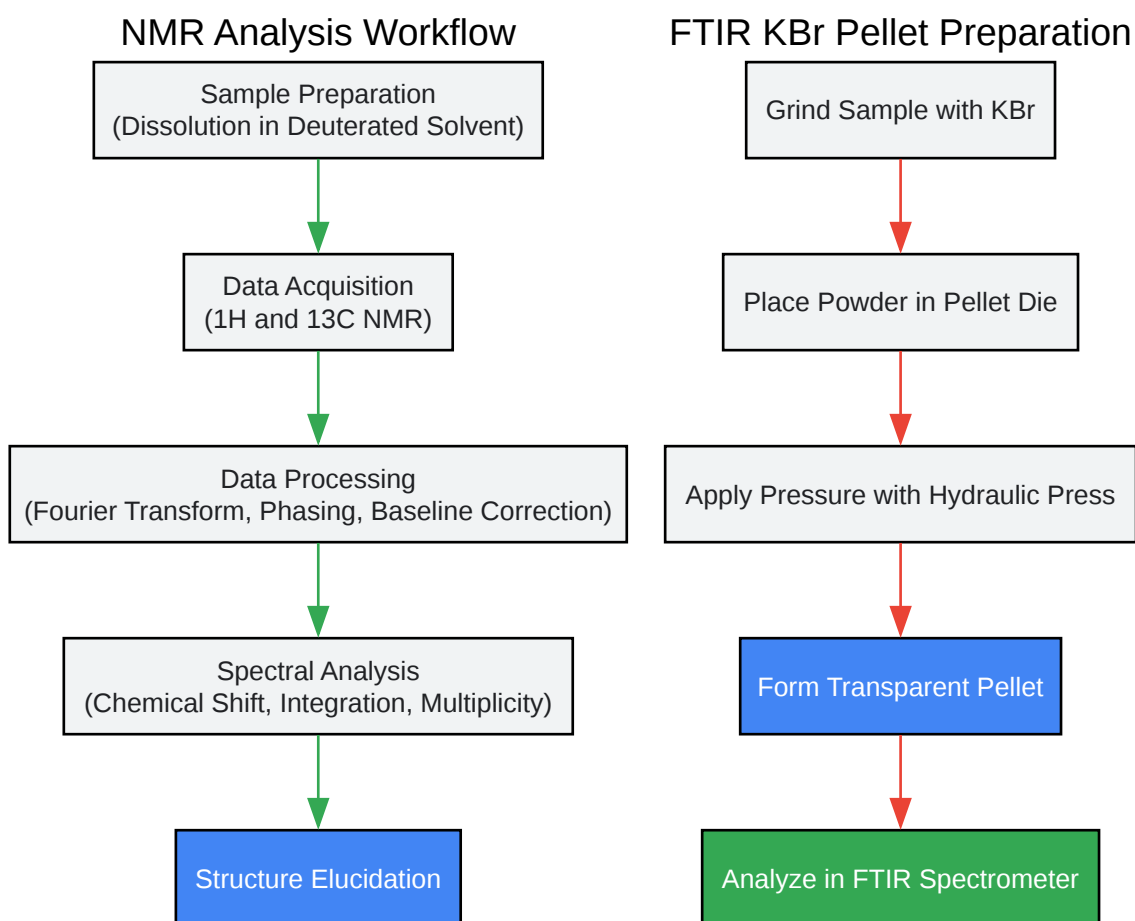
- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical to avoid signals from the solvent protons obscuring the analyte signals.[\[2\]](#)[\[3\]](#)
- Transfer the solution to a standard 5 mm NMR tube.

Instrumental Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- ¹H NMR:
 - A sufficient number of scans (typically 16-64) are acquired to obtain a good signal-to-noise ratio.

- A relaxation delay of 1-5 seconds between scans is typically used.
- ^{13}C NMR:
 - Due to the low natural abundance of ^{13}C , a larger number of scans is required (typically several hundred to thousands).[4]
 - Proton decoupling is employed to simplify the spectrum and improve sensitivity.

The following diagram illustrates the general workflow for NMR analysis.



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